molecular formula C7H5BrF3N B6591647 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine CAS No. 1448776-78-0

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B6591647
CAS No.: 1448776-78-0
M. Wt: 240.02 g/mol
InChI Key: NLGQRIKZCZGAEU-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may exert its effects at the molecular level through these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine can be synthesized through various methods. One common approach involves the bromination of 3-methyl-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

    Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer specific reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

2-bromo-3-methyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGQRIKZCZGAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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